2-Ethyl-2-methyl-1,3-dioxolane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 829. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

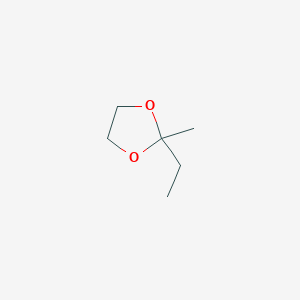

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-2-methyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-3-6(2)7-4-5-8-6/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZFLZYXYGBAPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(OCCO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059565 | |

| Record name | 2-Ethyl-2-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126-39-6 | |

| Record name | 2-Ethyl-2-methyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2-ethyl-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-2-methyl-1,3-dioxolane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxolane, 2-ethyl-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyl-2-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2-methyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-2-ETHYL-1,3-DIOXOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y488VJJ1FV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2-Ethyl-2-methyl-1,3-dioxolane from 2-Butanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Ethyl-2-methyl-1,3-dioxolane, a valuable ketal, from the readily available starting material, 2-butanone (B6335102). This compound serves as a crucial protecting group for the ketone functionality in multi-step organic syntheses, particularly in the development of complex pharmaceutical intermediates. This document outlines the core chemical principles, a detailed experimental protocol, and the expected analytical data for the successful synthesis and characterization of the target molecule.

Introduction and Reaction Principle

The synthesis of this compound from 2-butanone is a classic example of a ketalization reaction. This acid-catalyzed nucleophilic addition reaction involves the protection of the carbonyl group of the ketone with a diol, in this case, ethylene (B1197577) glycol. The reaction is reversible, and to drive the equilibrium towards the formation of the desired ketal, the water generated during the reaction is continuously removed, typically using a Dean-Stark apparatus.

The mechanism proceeds through the initial protonation of the carbonyl oxygen of 2-butanone by an acid catalyst, such as p-toluenesulfonic acid (p-TSA), which enhances the electrophilicity of the carbonyl carbon. Subsequently, a molecule of ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps and the elimination of a water molecule lead to the formation of a stable five-membered cyclic ketal, this compound.

Quantitative Data

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₁₂O₂ |

| Molecular Weight | 116.16 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 116-117 °C |

| Density | 0.929 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.409 |

| CAS Number | 126-39-6 |

Spectroscopic Data

| ¹H NMR | ¹³C NMR | IR (cm⁻¹) | Mass Spec (m/z) |

| δ 3.90 (s, 4H), 1.63 (q, J=7.5 Hz, 2H), 1.28 (s, 3H), 0.88 (t, J=7.5 Hz, 3H) | δ 109.8, 64.2, 30.7, 24.0, 7.9 | 2970, 2880, 1460, 1380, 1230, 1130, 1060, 950, 860 | 101 (M-15), 87, 55, 43 |

Experimental Protocol

This protocol is adapted from established procedures for the ketalization of ketones.

Materials:

-

2-Butanone (Methyl ethyl ketone)

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate (p-TSA)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Dichloromethane or Diethyl ether (for extraction)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-butanone (0.5 mol, 36.05 g), ethylene glycol (0.6 mol, 37.24 g), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.005 mol, 0.95 g).

-

Add 100 mL of toluene to the flask to serve as the azeotropic solvent.

-

Set up the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

-

Continue the reflux for 4-6 hours, or until the theoretical amount of water (0.5 mol, 9 mL) has been collected in the trap.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with 50 mL of a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

-

Separate the organic layer and wash it with 50 mL of water and then 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the toluene solvent using a rotary evaporator.

-

The crude product can be purified by fractional distillation under atmospheric pressure to yield pure this compound.

Visualizations

Reaction Pathway

Figure 1: Acid-Catalyzed Synthesis Pathway.

Experimental Workflow

Figure 2: Step-by-step experimental workflow.

Physical properties of 2-Ethyl-2-methyl-1,3-dioxolane

An In-depth Technical Guide on the Physical Properties of 2-Ethyl-2-methyl-1,3-dioxolane

This technical guide provides a comprehensive overview of the core physical properties of this compound, CAS number 126-39-6. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document collates key quantitative data, details the experimental protocols for their determination, and presents a logical workflow for such characterization.

Core Physical and Chemical Properties

This compound is a cyclic ketal, appearing as a clear, colorless liquid.[1][2] It is primarily used as a solvent and as a reagent in selective ketalization reactions during complex organic syntheses.[1][2] Its molecular formula is C₆H₁₂O₂.[1][3][4][5]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, compiled from various sources.

| Property | Value | Conditions | Source(s) |

| Molecular Weight | 116.16 g/mol | [1][3][4][6] | |

| Density | 0.929 g/mL | at 25 °C | [1][2][3][7] |

| 0.937 g/cm³ | at 20 °C | [8][9] | |

| Boiling Point | 116-117 °C | at 760 mmHg (lit.) | [1][2][3] |

| 115.4-116.2 °C | at 763 Torr | [9] | |

| 116.23 °C | (est.) | [8] | |

| Melting Point | -81.9 °C | [9] | |

| Refractive Index (nD) | 1.409 | at 20 °C (lit.) | [1][2][3][7][9] |

| 1.407 to 1.410 | at 20 °C | [8] | |

| Flash Point | 55 °F (12.78 °C) | TCC (Tag Closed Cup) | [1][8][9] |

| 13 °C | closed cup | [7] | |

| Vapor Pressure | 21.858 mmHg | at 25 °C (est.) | [8] |

| 21.9 mmHg | at 25 °C | [9] | |

| Water Solubility | 3256 mg/L | at 25 °C (est.) | [8] |

| Solubility | Soluble | Chloroform | [1] |

| Slightly Soluble | Methanol | [1] | |

| logP (o/w) | 0.973 | (est.) | [8] |

Experimental Protocols for Property Determination

The following sections describe generalized, standard laboratory protocols for determining the key physical properties listed above.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.[10]

Methodology:

-

A small quantity (0.5-1 mL) of this compound is placed into a small test tube or vial.[10]

-

A capillary tube, sealed at one end, is inverted and placed (open end down) into the liquid.[10]

-

The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer's bulb.[10]

-

The entire assembly is secured in a Thiele tube filled with mineral oil, which is designed to ensure uniform heating.[10]

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample.[10]

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the inverted capillary tube. Heating is continued until the bubbling is rapid and continuous.[10]

-

The heat source is then removed. The temperature at which the liquid just begins to be drawn back into the capillary tube upon cooling is recorded as the boiling point.[10]

-

The barometric pressure should be recorded alongside the boiling point, as it significantly influences this value.[10][11]

Density Measurement (Pycnometer Method)

A pycnometer, or specific gravity bottle, is a piece of glassware used for highly accurate density measurements of liquids.[12]

Methodology:

-

A clean, dry pycnometer is weighed accurately on an analytical balance.

-

The pycnometer is then filled with the sample liquid (this compound). Care is taken to ensure no air bubbles are trapped. The instrument is typically thermostated to a specific temperature (e.g., 20°C or 25°C) for high precision.[12]

-

The filled pycnometer is weighed again to determine the mass of the liquid.

-

The pycnometer is emptied, cleaned, and filled with a reference substance of known density, typically distilled water, at the same temperature.

-

The filled pycnometer is weighed a final time to determine the mass of the water.

-

The density of the sample is calculated using the formula: Density = (Mass of Sample / Mass of Water) * Density of Water

Refractive Index Measurement (Abbe Refractometer)

The Abbe refractometer is a common optical instrument for measuring the refractive index of liquids.[13][14]

Methodology:

-

The prism surfaces of the Abbe refractometer are cleaned with a soft tissue using a suitable solvent like ethanol (B145695) or acetone (B3395972) and allowed to dry.[15]

-

A few drops of the liquid sample are applied to the lower prism surface.[15]

-

The prisms are closed and locked, allowing the liquid to spread into a thin, uniform film.[15]

-

Light is directed through the sample. While looking through the eyepiece, the adjustment knob is turned until the field of view shows a distinct light and dark boundary.[13][15]

-

If a colored band appears at the boundary, the dispersion compensator is adjusted until the boundary becomes a sharp, achromatic line.[15]

-

The main adjustment knob is used to align this sharp boundary line precisely with the center of the crosshairs in the eyepiece.[15]

-

The refractive index value is then read directly from the instrument's calibrated scale. The temperature should be maintained by a constant temperature water bath and recorded with the reading.[13]

Solubility Determination

Solubility tests provide qualitative information about the polarity and functional groups present in a compound.[16][17]

Methodology:

-

Initial Test: Approximately 0.2 mL of this compound is added to a test tube containing 3 mL of a solvent (e.g., water).[16] The mixture is shaken vigorously. A substance is considered soluble if it forms a homogeneous solution with no visible suspended particles or separate layers.[18]

-

Solvent Series: This process is repeated with a series of solvents of varying polarity and chemical nature to build a solubility profile. A typical series includes:

-

Water (polar, protic)[18]

-

5% aqueous HCl (to test for basic functional groups like amines)[18][19]

-

5% aqueous NaOH (to test for acidic functional groups like phenols or carboxylic acids)[18][20]

-

5% aqueous NaHCO₃ (to distinguish strong acids like carboxylic acids from weak acids)[18][20]

-

Concentrated H₂SO₄ (dissolves compounds with oxygen or nitrogen atoms and alkenes)[18][20]

-

Organic solvents like Chloroform, Methanol, or Hexane.[1]

-

Characterization Workflow

The following diagram illustrates a logical workflow for the determination of the physical properties of a liquid chemical compound such as this compound.

References

- 1. This compound CAS#: 126-39-6 [m.chemicalbook.com]

- 2. This compound | 126-39-6 [chemicalbook.com]

- 3. 2-エチル-2-メチル-1,3-ジオキソラン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C6H12O2 | CID 61067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-乙基-2-甲基-1,3-二氧杂烷 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound, 126-39-6 [thegoodscentscompany.com]

- 9. echemi.com [echemi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. calnesis.com [calnesis.com]

- 13. gvda-instrument.com [gvda-instrument.com]

- 14. Refractive index - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. m.youtube.com [m.youtube.com]

- 18. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 19. chem.ucalgary.ca [chem.ucalgary.ca]

- 20. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Ethyl-2-methyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Ethyl-2-methyl-1,3-dioxolane. The information presented herein is intended to support researchers and professionals in the fields of chemistry and drug development in the structural elucidation and characterization of this and similar molecules.

Introduction

This compound is a cyclic ketal with the molecular formula C₆H₁₂O₂. As a derivative of a ketone and a diol, its structural confirmation is crucial in synthetic chemistry. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This guide presents a detailed summary of the ¹H and ¹³C NMR spectral data for this compound, a standardized experimental protocol for data acquisition, and a logical workflow for spectral analysis.

Data Presentation: ¹H and ¹³C NMR of this compound

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 3.92 | s | 4H | - | -O-CH₂-CH₂-O- |

| 1.59 | q | 2H | 7.5 | -CH₂-CH₃ |

| 1.28 | s | 3H | - | -CH₃ |

| 0.86 | t | 3H | 7.5 | -CH₂-CH₃ |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 110.1 | C(CH₃)(CH₂CH₃) |

| 63.9 | -O-CH₂-CH₂-O- |

| 30.0 | -CH₂-CH₃ |

| 24.3 | -CH₃ |

| 8.0 | -CH₂-CH₃ |

Experimental Protocols

The following is a generalized, detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of small organic molecules like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup

-

Instrumentation: A 400 MHz NMR spectrometer is typically used for routine analysis.

-

Locking: The spectrometer is locked onto the deuterium (B1214612) signal of the CDCl₃ solvent.

-

Shimming: The magnetic field homogeneity is optimized by shimming on the deuterium lock signal to achieve sharp, symmetrical peaks.

-

Tuning and Matching: The probe is tuned and matched for both the ¹H and ¹³C frequencies to ensure optimal sensitivity.

¹H NMR Data Acquisition

-

Pulse Sequence: A standard single-pulse experiment is used.

-

Spectral Width: A spectral width of approximately 16 ppm is set.

-

Acquisition Time: An acquisition time of at least 3 seconds is used to ensure good resolution.

-

Relaxation Delay: A relaxation delay of 2 seconds is employed.

-

Number of Scans: Typically, 8 to 16 scans are acquired for a sample of this concentration.

-

Temperature: The experiment is conducted at a constant temperature, typically 298 K.

¹³C NMR Data Acquisition

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) is used to provide a spectrum with single lines for each carbon.

-

Spectral Width: A spectral width of approximately 240 ppm is set.

-

Acquisition Time: An acquisition time of around 1 second is used.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is employed to allow for the typically longer relaxation times of carbon nuclei.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

-

Integration: For ¹H spectra, the peak areas are integrated to determine the relative number of protons.

Visualization of NMR Analysis Workflow

The following diagrams illustrate the logical workflow for the NMR analysis of this compound.

Caption: Workflow for NMR sample preparation, data acquisition, processing, and analysis.

Caption: Logical relationship for assigning NMR signals to the molecular structure.

An In-depth Technical Guide to the Mechanism of Acid-Catalyzed Ketalization for Dioxolane Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-catalyzed formation of dioxolanes, a critical reaction in organic synthesis, particularly for the protection of carbonyl functionalities in drug development and complex molecule synthesis. This document details the reaction mechanism, provides quantitative data for various synthetic approaches, outlines detailed experimental protocols, and includes visual diagrams to facilitate understanding.

Core Mechanism of Acid-Catalyzed Dioxolane Formation

The formation of a dioxolane from a ketone or aldehyde and ethylene (B1197577) glycol under acidic conditions is a reversible process that proceeds through a hemiacetal intermediate. The reaction is an example of nucleophilic addition to the carbonyl group, with the acid catalyst serving to activate the carbonyl carbon towards attack by the weakly nucleophilic hydroxyl groups of ethylene glycol.[1][2][3]

The mechanism can be delineated into the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[3][4]

-

Nucleophilic Attack by Ethylene Glycol: One of the hydroxyl groups of ethylene glycol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a protonated hemiacetal.[5]

-

Deprotonation to Form the Hemiacetal: A base (such as the conjugate base of the acid catalyst or another molecule of ethylene glycol) removes the proton from the newly added hydroxyl group, yielding a neutral hemiacetal intermediate.

-

Protonation of the Hemiacetal Hydroxyl Group: The acid catalyst protonates one of the hydroxyl groups of the hemiacetal.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, resulting in the formation of a resonance-stabilized oxonium ion.[2][6]

-

Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion.[5]

-

Deprotonation to Form the Dioxolane: A base removes the final proton to yield the stable five-membered cyclic ketal, the 1,3-dioxolane, and regenerates the acid catalyst.[7]

To drive the equilibrium towards the formation of the dioxolane, water is typically removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus.[4][8][9]

References

- 1. leah4sci.com [leah4sci.com]

- 2. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Acetal - Wikipedia [en.wikipedia.org]

- 9. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

Thermodynamic Stability of 2-Ethyl-2-methyl-1,3-dioxolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermodynamic stability of 2-Ethyl-2-methyl-1,3-dioxolane. The stability of this cyclic ketal is of significant interest in organic synthesis and drug development, where it is frequently employed as a protecting group for the carbonyl functionality of 2-butanone (B6335102). Understanding its stability, particularly towards hydrolysis, is crucial for its effective application and removal under controlled conditions.

Core Thermodynamic Data

| Thermodynamic Parameter | Value | Conditions | Source |

| Enthalpy of Vaporization (ΔvapH°) | 44.8 ± 0.3 kJ/mol | Standard conditions | NIST WebBook[1] |

| Enthalpy of Vaporization (ΔvapH) | 43.1 ± 0.3 kJ/mol | 274 to 313 K | NIST WebBook[1] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | Data not available | - | - |

| Standard Enthalpy of Formation (ΔfH°gas) | Data not available | - | - |

| Equilibrium Constant of Hydrolysis (Keq) | Data not available | - | - |

Table 1: Available Thermodynamic Data for this compound.

Hydrolytic Stability and Equilibrium

The thermodynamic stability of this compound is most practically considered in the context of its hydrolysis. The reaction is an equilibrium between the ketal and its constituent ketone (2-butanone) and diol (ethylene glycol), typically catalyzed by an acid.

Caption: Hydrolysis and formation of this compound.

The position of this equilibrium is dictated by the Gibbs free energy change of the reaction and is highly dependent on the pH of the medium. Dioxolanes are generally stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions. Studies on the related compound, 2-ethyl-4-methyl-1,3-dioxolane, have shown that hydrolysis occurs within hours at a pH of 3, while it is stable at a pH of 9[2]. This behavior is characteristic of the dioxolane functional group and is fundamental to its use as a protecting group in multi-step syntheses[3].

Experimental Protocols

Determining the thermodynamic stability of this compound involves specific experimental procedures. Below are detailed methodologies for its synthesis and the determination of its hydrolytic stability.

Protocol 1: Synthesis of this compound (Ketalization)

This protocol describes the formation of the dioxolane from 2-butanone and ethylene glycol, a common method for protecting the ketone functionality.

-

Apparatus Setup: A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser.

-

Reagents:

-

2-Butanone (1.0 equivalent)

-

Ethylene glycol (1.2 equivalents)

-

p-Toluenesulfonic acid (p-TSA) (0.02 equivalents, as catalyst)

-

Toluene (B28343) (as solvent to facilitate azeotropic removal of water)

-

-

Procedure:

-

Combine 2-butanone, ethylene glycol, p-TSA, and toluene in the round-bottom flask.

-

Heat the mixture to reflux. Water produced during the reaction is removed as an azeotrope with toluene and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by washing the mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation to yield pure this compound[4].

-

Protocol 2: Determination of Hydrolytic Stability and Equilibrium Constant

This protocol outlines a general method for quantifying the rate and equilibrium of hydrolysis.

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Prepare a series of aqueous buffer solutions of known pH (e.g., pH 2, 4, 6, 7.4, 9).

-

-

Hydrolysis Experiment:

-

Initiate the hydrolysis by adding a small aliquot of the dioxolane stock solution to each buffer solution at a constant temperature.

-

At specified time intervals, withdraw samples from each reaction mixture.

-

Quench the hydrolysis in the withdrawn samples by neutralizing the acid or base.

-

-

Analysis:

-

Analyze the samples using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentrations of this compound and 2-butanone.

-

The GC is calibrated with standard solutions of both compounds to ensure accurate quantification.

-

-

Data Analysis:

-

Plot the concentration of the dioxolane versus time for each pH to determine the rate of hydrolysis.

-

Allow the reactions to proceed until no further change in concentration is observed to determine the equilibrium concentrations of reactants and products.

-

Calculate the equilibrium constant (Keq) for the hydrolysis reaction at each pH using the equilibrium concentrations.

-

Caption: Workflow for determining the hydrolytic stability of the dioxolane.

Application in Drug Development: A Protecting Group Strategy

The stability of this compound is leveraged in the total synthesis of complex, biologically active molecules. For instance, in the synthesis of prostaglandins, which are potent signaling molecules involved in inflammation, pain, and other physiological processes, protecting group strategies are essential. The carbonyl group of a precursor molecule can be protected as a dioxolane to prevent it from reacting during subsequent synthetic steps. The protecting group is then removed under mild acidic conditions to reveal the desired functionality in the final product.

The diagram below illustrates this concept, linking the chemical stability of the dioxolane to a biological signaling pathway through its role in the synthesis of a prostaglandin (B15479496) analogue.

Caption: Use of dioxolane protection in synthesizing a prostaglandin analogue.

Conclusion

This compound is a valuable chemical entity whose thermodynamic stability is central to its application, particularly as a protecting group in organic synthesis. While specific thermodynamic constants like ΔfG° and ΔfH° are not readily found in the literature, its qualitative stability profile is well-understood. It exhibits high stability in neutral to basic media and undergoes controlled hydrolysis under acidic conditions. The experimental protocols provided herein offer a framework for its synthesis and for the quantitative determination of its hydrolytic stability, which is a critical parameter for researchers in drug development and other fields of chemical science. The strategic use of its stability allows for the efficient synthesis of complex molecules that can interact with key biological signaling pathways.

References

An In-depth Technical Guide to 2-Ethyl-2-methyl-1,3-dioxolane

Introduction

2-Ethyl-2-methyl-1,3-dioxolane, also known by its common name 2-butanone (B6335102) cyclic ethylene (B1197577) acetal (B89532), is a cyclic ketal. Ketal functional groups are of significant importance in organic synthesis, primarily serving as protecting groups for ketones and aldehydes. The 1,3-dioxolane (B20135) ring system is particularly common due to its relative stability under neutral and basic conditions, and its facile removal under acidic conditions. This technical guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and the reaction mechanism for researchers, scientists, and professionals in drug development.

IUPAC Nomenclature and Chemical Structure

The unambiguous identification of a chemical compound is critical for scientific communication. According to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the cyclic ethylene acetal of 2-butanone is This compound .

This name is derived from the following analysis of the structure:

-

The core of the molecule is a five-membered heterocyclic ring containing two oxygen atoms at positions 1 and 3, which is named "1,3-dioxolane".

-

Attached to the carbon atom at position 2 of this ring are two alkyl substituents: an ethyl group and a methyl group.

-

These substituents are listed alphabetically, leading to the prefix "2-ethyl-2-methyl-".

Common synonyms for this compound include:

-

2-Butanone cyclic ethylene acetal

-

2-Butanone ethylene ketal

-

2-Methyl-2-ethyl-1,3-dioxolane

Chemical Structure:

-

Molecular Formula: C₆H₁₂O₂

-

Molecular Weight: 116.16 g/mol

-

CAS Number: 126-39-6

-

SMILES: CCC1(C)OCCO1

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and application in a laboratory setting.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 116-117 °C | [2][3] |

| Density | 0.929 g/mL at 25 °C | [2][3] |

| Refractive Index (n²⁰/D) | 1.409 | [2][3] |

| Flash Point | 13 °C (55.4 °F) - closed cup | [2] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | Spectra available, detailed peak assignments require consultation of spectral databases. | [4][5] |

| ¹³C NMR | Spectra available, detailed peak assignments require consultation of spectral databases. | [4] |

| IR Spectroscopy | Spectra available, characteristic peaks for C-O stretching are expected. | [4] |

| Mass Spectrometry | Spectra available, fragmentation patterns can be analyzed for structural elucidation. | [6] |

Experimental Protocol: Synthesis of this compound

The most common method for the synthesis of this compound is the acid-catalyzed ketalization of 2-butanone with ethylene glycol. The reaction is reversible, and to drive the equilibrium towards the product, the water formed during the reaction is typically removed by azeotropic distillation using a Dean-Stark apparatus.

Reaction Scheme:

2-Butanone + Ethylene Glycol ⇌ this compound + Water

Materials:

-

2-Butanone

-

Ethylene glycol

-

Toluene (B28343) (or another suitable solvent for azeotropic distillation)

-

p-Toluenesulfonic acid (p-TsOH) monohydrate (catalyst)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Apparatus for simple or fractional distillation

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-butanone (0.5 mol), ethylene glycol (0.6 mol, 1.2 equivalents), and toluene (100 mL).

-

Addition of Catalyst: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01 mol).

-

Azeotropic Distillation: Assemble the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will distill, and the water will be collected in the Dean-Stark trap, while the toluene will be returned to the reaction flask.

-

Monitoring the Reaction: Continue the reflux until no more water is collected in the trap, which typically takes several hours. The progress of the reaction can also be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst. Subsequently, wash with brine (1 x 50 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the toluene by rotary evaporation.

-

Purification: The crude product can be purified by fractional distillation under atmospheric pressure to yield the pure this compound. Collect the fraction boiling at 116-117 °C.

Reaction Mechanism and Workflow Visualization

The formation of this compound is an acid-catalyzed process that involves several key steps. The mechanism is initiated by the protonation of the carbonyl oxygen of 2-butanone, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of one of the hydroxyl groups of ethylene glycol. A series of proton transfers and the elimination of a water molecule lead to the formation of a stabilized carbocation, which is then attacked by the second hydroxyl group of the ethylene glycol. A final deprotonation step regenerates the acid catalyst and yields the cyclic ketal.

Caption: Acid-catalyzed mechanism for the formation of this compound.

The experimental workflow for the synthesis and purification of this compound can be visualized as a logical progression of steps, from the initial reaction setup to the final characterization of the pure product.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound(126-39-6) 1H NMR spectrum [chemicalbook.com]

- 3. Solved Provide a detailed, stepwise mechanism for the | Chegg.com [chegg.com]

- 4. This compound | C6H12O2 | CID 61067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Solved provide a mechanism for the acid catalyzed reaction | Chegg.com [chegg.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 2-Ethyl-2-methyl-1,3-dioxolane (CAS 126-39-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-ethyl-2-methyl-1,3-dioxolane (CAS number 126-39-6), also known as 2-butanone (B6335102) ethylene (B1197577) ketal. This document consolidates essential information regarding its chemical and physical properties, safety data, synthesis protocol, and reaction mechanism, presented in a clear and structured format to support research and development activities.

Chemical and Physical Properties

This compound is a cyclic ketal that is primarily used as a solvent and as a protecting group for the ketone functional group in organic synthesis.[1][2] It is a colorless liquid with a characteristic odor.[1][3]

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 126-39-6 |

| IUPAC Name | This compound[4] |

| Synonyms | 2-Butanone ethylene ketal, 2-Butanone, cyclic 1,2-ethanediyl acetal, 2-Ethyl-2-methyldioxolane, 2-Methyl-2-ethyl-1,3-dioxolane[1][4][5] |

| Molecular Formula | C₆H₁₂O₂[4][6] |

| Molecular Weight | 116.16 g/mol [5][6] |

| SMILES | CCC1(C)OCCO1[7] |

| InChI | InChI=1S/C6H12O2/c1-3-6(2)7-4-5-8-6/h3-5H2,1-2H3[4][7] |

Table 2: Physical Properties

| Property | Value | Reference |

| Boiling Point | 116-117 °C | [2][3][7] |

| Density | 0.929 g/mL at 25 °C | [2][7] |

| Refractive Index | 1.409 at 20 °C | [7] |

| Flash Point | 13 °C (55.4 °F) - closed cup | [3][7] |

| Vapor Pressure | 21.858 mmHg at 25 °C (estimated) | [8] |

| Vapor Density | 4.0 | [9] |

| Specific Gravity | 0.930 - 0.944 | [3][8][10] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the acid-catalyzed ketalization of 2-butanone with ethylene glycol. This reaction is a standard method for protecting the ketone functional group.

Materials:

-

2-Butanone

-

Ethylene glycol

-

Anhydrous toluene (B28343) (or a similar azeotroping solvent)

-

p-Toluenesulfonic acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous sodium sulfate (B86663) (for drying)

-

Ethyl acetate (B1210297) (for extraction)

Procedure:

-

A mixture of 2-butanone, a slight excess of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene is prepared in a round-bottom flask.

-

The flask is equipped with a Dean-Stark apparatus to remove the water formed during the reaction by azeotropic distillation.

-

The reaction mixture is refluxed until no more water is collected in the Dean-Stark trap, indicating the completion of the reaction.

-

After cooling to room temperature, the reaction mixture is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by fractional distillation to yield pure this compound.

Mandatory Visualizations

Synthesis of this compound

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism: Acid-Catalyzed Ketalization

The formation of this compound proceeds through a six-step acid-catalyzed mechanism.

Caption: Stepwise mechanism of acid-catalyzed ketal formation.

Safety Information

This compound is a highly flammable liquid and vapor.[3][7] It can cause skin and eye irritation, and may cause respiratory irritation.[7][9]

Table 3: Hazard Identification

| Hazard Class | GHS Classification |

| Flammable liquids | Category 2 (H225: Highly flammable liquid and vapor) |

| Skin corrosion/irritation | Category 2 (H315: Causes skin irritation) |

| Serious eye damage/eye irritation | Category 2A (H319: Causes serious eye irritation) |

| Specific target organ toxicity — single exposure | Category 3, Respiratory system (H335: May cause respiratory irritation) |

| Acute toxicity, Inhalation | Category 4 (H332: Harmful if inhaled) |

Table 4: Toxicological Data

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 2830 µL/kg | [9] |

| LD50 | Rabbit | Skin | 10 mL/kg | [9] |

| Draize test | Rabbit | Eye | 500 mg/24H Mild | [9] |

| Draize test | Rabbit | Skin | 500 mg/24H Mild | [9] |

Spectral Data

Spectral data is crucial for the identification and characterization of this compound.

Table 5: Spectral Data References

| Spectrum Type | Database/Reference |

| Mass Spectrum (Electron Ionization) | NIST Chemistry WebBook[4][11] |

| Infrared (IR) Spectrum | NIST Chemistry WebBook[4][11] |

| ¹H NMR | ChemicalBook[12] |

| ¹³C NMR | ChemicalBook[12] |

Biological Activity and Signaling Pathways

While this compound is utilized in biochemical research, a comprehensive search of the current literature did not reveal specific, well-defined signaling pathways in which this compound is directly involved. Its primary role in a biological context appears to be as a synthetic intermediate or a protecting group in the synthesis of more complex, biologically active molecules. Further research is required to elucidate any direct biological activity or interaction with cellular signaling pathways.

Conclusion

This technical guide provides essential data and protocols for this compound, a versatile chemical for research and development. The provided information on its properties, synthesis, and safety is intended to facilitate its effective and safe use in a laboratory setting. The absence of known direct biological signaling pathway involvement highlights an area for potential future investigation.

References

- 1. This compound, 126-39-6 [thegoodscentscompany.com]

- 2. 2-Ethyl-4-methyl-1,3-dioxolane | 4359-46-0 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C6H12O2 | CID 61067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. brainly.com [brainly.com]

- 10. US5917059A - Preparation of cyclic acetals or ketals - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. homework.study.com [homework.study.com]

Molecular weight and formula of 2-Ethyl-2-methyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethyl-2-methyl-1,3-dioxolane, a heterocyclic compound of significant interest in organic synthesis. This document outlines its core physicochemical properties, details experimental protocols for its synthesis, and discusses its application as a crucial protecting group in complex molecular syntheses.

Core Properties and Data

This compound, also known as 2-butanone (B6335102) ethylene (B1197577) acetal, is a cyclic ketal. Its chemical formula is C₆H₁₂O₂.[1][2] The molecular weight of this compound is approximately 116.16 g/mol .[3][1][2][4] It presents as a clear, colorless liquid and is utilized as a solvent and a reagent in biochemical research.[3][5][6]

Physicochemical Data

The following table summarizes key quantitative data for this compound, providing a valuable reference for experimental design and implementation.

| Property | Value | Units |

| Molecular Formula | C₆H₁₂O₂ | - |

| Molecular Weight | 116.16 | g/mol |

| Density | 0.929 (at 25 °C) | g/mL |

| Boiling Point | 116-117 | °C |

| Refractive Index | 1.409 (at 20 °C) | - |

| Flash Point | 13 | °C |

| CAS Number | 126-39-6 | - |

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is the acid-catalyzed ketalization of 2-butanone with ethylene glycol. This reaction is an equilibrium process, and to achieve a high yield, the removal of water is essential, often accomplished through azeotropic distillation.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

2-Butanone

-

Ethylene glycol

-

p-Toluenesulfonic acid (TsOH) or another suitable acid catalyst

-

Toluene (B28343) or a similar solvent capable of forming an azeotrope with water

-

Dean-Stark apparatus

-

Round-bottom flask

-

Heating mantle and magnetic stirrer

-

Condenser

-

Separatory funnel

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add 2-butanone, a molar excess of ethylene glycol (typically 1.2-1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid. Add toluene as the solvent.

-

Azeotropic Distillation: Heat the mixture to reflux. The water produced during the reaction will be removed as an azeotrope with toluene and collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the completion of the reaction.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Subsequently, wash with brine.

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, and then filter. Remove the solvent (toluene) by rotary evaporation.

-

Purification: The crude product can be purified by fractional distillation under atmospheric pressure to yield pure this compound.

Applications in Organic Synthesis

This compound is a valuable reagent, primarily used as a protecting group for ketones. The 1,3-dioxolane (B20135) moiety is stable under neutral to basic conditions, allowing for chemical transformations on other parts of a molecule without affecting the carbonyl group.

Case Study: Role in the Total Synthesis of (-)-Strychnine

A notable application of this compound is in the enantioselective total synthesis of (-)-strychnine, a complex alkaloid. In a synthesis developed by Shibasaki and colleagues, this compound was used to protect a ketone group in an early intermediate.[3][5]

Methodology: In this synthetic route, a chiral diester intermediate containing a ketone is protected by reacting it with this compound in the presence of p-toluenesulfonic acid (TsOH) as a catalyst.[3][5] This protection is crucial as it allows for subsequent selective reactions, such as the removal of a carboxyl group, without interference from the ketone functionality.[3][5] The dioxolane protecting group is later removed under acidic conditions to regenerate the ketone for further transformations.

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis of this compound and its application as a protecting group.

Caption: Acid-catalyzed synthesis of this compound.

Caption: Workflow of ketone protection using this compound.

References

An In-depth Technical Guide on the Physical Properties of 2-Ethyl-2-methyl-1,3-dioxolane

This guide provides a detailed overview of the boiling point and density of 2-Ethyl-2-methyl-1,3-dioxolane, targeting researchers, scientists, and professionals in drug development. The information is presented through structured data tables, comprehensive experimental protocols, and a workflow visualization to ensure clarity and usability in a research context.

Physical Properties of this compound

This compound is a clear, colorless liquid.[1][2] Its key physical properties, including boiling point and density, are summarized below. These parameters are crucial for its handling, application as a solvent, and in the synthesis of other chemical entities.[1][2]

| Property | Value | Conditions |

| Boiling Point | 116-117 °C | At 760 mmHg (standard atmospheric pressure)[1][3] |

| 116.23 °C | Estimated at 760.00 mm Hg[4] | |

| 115.4-116.2 °C | At 763 Torr[5] | |

| Density | 0.929 g/mL | At 25 °C[1][2][3] |

| 0.93700 to 0.94100 g/cm³ | At 20.00 °C (Specific Gravity)[4] | |

| 0.9374 g/cm³ | At 20 °C[5] |

Experimental Protocols

The following sections detail the standard methodologies for determining the boiling point and density of a liquid compound such as this compound.

1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For accurate determination, the atmospheric pressure at the time of the measurement must be recorded.

-

Apparatus:

-

A distillation apparatus consisting of a round-bottom flask, a condenser, a thermometer, and a collection flask.

-

Heating mantle or oil bath.

-

Boiling chips.

-

-

Procedure:

-

A sample of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

The flask is connected to the condenser and the thermometer is positioned such that the top of the bulb is level with the side arm of the distillation head.

-

The sample is heated gently.

-

As the liquid boils, the vapor rises and is condensed in the condenser, with the condensate being collected in the receiving flask.

-

The temperature is recorded when it stabilizes, which indicates the boiling point of the substance at the prevailing atmospheric pressure.

-

2. Determination of Density

Density is the mass per unit volume of a substance. The density of a liquid is typically determined using a pycnometer or a digital density meter.

-

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it).

-

Analytical balance.

-

Constant temperature water bath.

-

-

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately determined using an analytical balance.

-

The pycnometer is then filled with the sample liquid, this compound, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a constant temperature water bath (e.g., at 20 °C or 25 °C) until it reaches thermal equilibrium.

-

Any excess liquid that expands and overflows through the capillary is carefully removed.

-

The pycnometer is then dried on the outside and its total mass is measured.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer.

-

The volume of the pycnometer is determined by repeating the procedure with a reference substance of known density, such as deionized water.

-

The density of the sample is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

Workflow Visualization

The following diagram illustrates a generalized experimental workflow for the determination of the physical properties of a chemical compound.

References

Methodological & Application

Application Notes: 2-Ethyl-2-methyl-1,3-dioxolane as a Carbonyl Protecting Group

Introduction

In the realm of organic synthesis, particularly in the intricate pathways of drug development, the selective transformation of functional groups is paramount. Carbonyl groups, ubiquitous in bioactive molecules, often require temporary masking or "protection" to prevent unwanted side reactions during synthetic sequences. 2-Ethyl-2-methyl-1,3-dioxolane serves as an effective and reliable protecting group for aldehydes and ketones. This ketal is formed by the reaction of a carbonyl compound with ethylene (B1197577) glycol in the presence of an acid catalyst. Its stability to a wide range of reaction conditions, coupled with the mild methods available for its removal, makes it a valuable tool for synthetic chemists.

Mechanism of Action

The protection of a carbonyl group with ethylene glycol proceeds via an acid-catalyzed nucleophilic addition-elimination mechanism to form a five-membered cyclic ketal, the this compound derivative. The reaction is reversible and is typically driven to completion by the removal of water. Deprotection is achieved by acidic hydrolysis, which shifts the equilibrium back towards the carbonyl compound and ethylene glycol.

Key Advantages:

-

Stability: The dioxolane ring is stable to a wide variety of non-acidic reagents, including hydrides, organometallics, and oxidizing agents.

-

Ease of Formation: The protection reaction is generally high-yielding and can be achieved under mild conditions.

-

Mild Deprotection: The carbonyl group can be regenerated efficiently under acidic conditions, often with high selectivity.

Experimental Protocols

I. Protection of a Carbonyl Group

This protocol describes the general procedure for the protection of a ketone using ethylene glycol and an acid catalyst.

Reaction Scheme:

Materials:

-

Carbonyl compound (e.g., 2-butanone)

-

Ethylene glycol

-

Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), pyridinium (B92312) p-toluenesulfonate (PPTS))

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Dean-Stark apparatus (for azeotropic removal of water) or a drying agent (e.g., anhydrous MgSO4)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of the carbonyl compound (1.0 eq) in a suitable anhydrous solvent, add ethylene glycol (1.1-1.5 eq).

-

Add a catalytic amount of an acid catalyst (e.g., PTSA, 0.01-0.05 eq).

-

For reactions requiring azeotropic removal of water, set up a Dean-Stark apparatus and reflux the reaction mixture until no more water is collected.

-

Alternatively, the reaction can be stirred at room temperature or heated with a drying agent.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation or column chromatography if necessary.

Protection Workflow

Caption: Workflow for the protection of a carbonyl group.

II. Deprotection of a this compound

This protocol outlines the general procedure for the removal of the dioxolane protecting group to regenerate the carbonyl functionality.

Reaction Scheme:

Materials:

-

Protected carbonyl compound (dioxolane derivative)

-

Aqueous acid solution (e.g., HCl, H2SO4, acetic acid)

-

Organic solvent (e.g., acetone, tetrahydrofuran (B95107) (THF))

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the protected carbonyl compound (1.0 eq) in a suitable organic solvent (e.g., acetone, THF).

-

Add an aqueous acid solution (e.g., 1-3 M HCl).

-

Stir the reaction mixture at room temperature or gently heat to facilitate the reaction.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation or column chromatography if necessary.

Deprotection Workflow

Caption: Workflow for the deprotection of a carbonyl group.

Quantitative Data

The following tables summarize typical reaction conditions and yields for the protection of various carbonyl compounds as 2-ethyl-2-methyl-1,3-dioxolanes and their subsequent deprotection.

Table 1: Protection of Carbonyl Compounds

| Substrate | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Cyclohexanone | PTSA | Toluene | Reflux | 4 | 95 |

| Benzaldehyde | PPTS | CH2Cl2 | RT | 12 | 92 |

| 4-Heptanone | Amberlyst-15 | Toluene | Reflux | 6 | 88 |

| Propiophenone | Montmorillonite K-10 | Toluene | Reflux | 5 | 90 |

Table 2: Deprotection of 2-Ethyl-2-methyl-1,3-dioxolanes

| Substrate | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Methyl-2-phenyl-1,3-dioxolane | 2M HCl | Acetone | RT | 2 | 98 |

| 2,2-Dibutyl-1,3-dioxolane | Acetic Acid/H2O | THF | 50 | 8 | 85 |

| 2-(4-Methoxyphenyl)-1,3-dioxolane | Ceric ammonium (B1175870) nitrate | Acetonitrile/H2O | RT | 0.5 | 94 |

| Spiro[cyclohexane-1,2'-dioxolane] | FeCl3·6H2O | CH2Cl2 | RT | 1 | 96 |

Disclaimer: The reaction conditions and yields provided in these tables are illustrative and may vary depending on the specific substrate and experimental setup. Optimization may be required for specific applications.

Applications in Drug Development

The use of this compound as a carbonyl protecting group is a well-established strategy in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Its stability allows for chemical transformations on other parts of the molecule without affecting the carbonyl group.

Logical Relationship in a Multi-step Synthesis

Caption: Role of carbonyl protection in a synthetic route.

For instance, in the synthesis of a complex steroid, a ketone functionality might be protected as a dioxolane while a remote ester group is selectively reduced. Following the reduction, the ketone is regenerated by acidic hydrolysis. This strategy ensures high selectivity and overall yield of the desired product. The choice of the this compound protecting group is often favored due to the ease of its formation from the readily available and inexpensive reagent, 2-butanone, and ethylene glycol, and its reliable performance across a wide range of synthetic challenges encountered in drug development.

Application Notes and Protocols: Protection of Ketones with Ethylene Glycol and p-Toluenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of carbonyl groups, particularly ketones, is a fundamental and critical strategy in multi-step organic synthesis. The inherent reactivity of the ketone functional group towards nucleophiles and reducing agents often necessitates its temporary masking to allow for selective transformations elsewhere in a complex molecule. The formation of a cyclic ketal using ethylene (B1197577) glycol and an acid catalyst, such as p-toluenesulfonic acid (p-TSA), is one of the most common and robust methods for ketone protection.[1] This protocol provides detailed procedures, comparative data, and troubleshooting guidance for the successful implementation of this essential synthetic transformation.

The reaction involves the acid-catalyzed addition of ethylene glycol to a ketone, forming a five-membered cyclic ketal, also known as a 1,3-dioxolane. This protecting group is stable to a wide range of reaction conditions, including basic, organometallic, and reducing environments, yet can be readily removed under acidic conditions to regenerate the parent ketone.[2]

Reaction Mechanism and Workflow

The formation of an ethylene ketal is a reversible, acid-catalyzed process. The mechanism proceeds through the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst (p-TSA) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Ethylene Glycol: One of the hydroxyl groups of ethylene glycol attacks the activated carbonyl carbon, forming a hemiacetal intermediate.

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the other hydroxyl group of the hemiacetal.

-

Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, and the resulting carbocation is stabilized by the lone pair of electrons on the remaining oxygen atom.

-

Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety attacks the carbocation, forming the five-membered ring.

-

Deprotonation: The catalyst is regenerated by the removal of a proton from the oxonium ion, yielding the neutral cyclic ketal.

To drive the equilibrium towards the formation of the ketal, water is continuously removed from the reaction mixture, typically by azeotropic distillation using a Dean-Stark apparatus.

Diagram of the Reaction Workflow

References

Application Notes and Protocols for the Deprotection of 2-Ethyl-2-methyl-1,3-dioxolane under Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-dioxolane (B20135) functional group is a widely utilized protecting group for ketones and aldehydes in organic synthesis due to its stability under neutral to basic conditions. The 2-ethyl-2-methyl-1,3-dioxolane serves as a common protective moiety for butan-2-one. Its removal, or deprotection, is a critical step in multi-step synthetic pathways to unveil the parent carbonyl compound for subsequent transformations. This process is typically achieved under acidic conditions through hydrolysis. This document provides detailed application notes, experimental protocols, and comparative data for the acid-catalyzed deprotection of this compound.

Reaction Mechanism

The acid-catalyzed deprotection of this compound proceeds via a well-established mechanism involving protonation, ring opening, and subsequent hydrolysis.[1]

-

Protonation: An acid catalyst protonates one of the oxygen atoms of the dioxolane ring, increasing the electrophilicity of the adjacent carbon atom.

-

Ring Opening: The protonated dioxolane undergoes ring opening to form a resonance-stabilized oxocarbenium ion. This step is often the rate-determining step of the reaction.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbocation.

-

Deprotonation: A proton is transferred to a base (e.g., water or the conjugate base of the acid catalyst) to form a hemiacetal intermediate.

-

Second Protonation and Cleavage: The hydroxyl group of the hemiacetal is protonated, followed by the elimination of ethylene (B1197577) glycol to regenerate the carbonyl compound (butan-2-one) and the acid catalyst.

Deprotection Methodologies

A variety of Brønsted and Lewis acids can be employed to catalyze the hydrolysis of this compound. The choice of acid, solvent, temperature, and reaction time depends on the substrate's sensitivity to acidic conditions and the presence of other functional groups.

Data Summary

The following table summarizes various acidic conditions reported for the deprotection of dioxolanes. While specific data for this compound is limited in the literature, the conditions presented for other ketals, particularly those of structurally similar ketones, provide a valuable reference.

| Catalyst / Reagent | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| p-Toluenesulfonic acid (p-TsOH) | General Ketals | Acetone (B3395972)/H₂O | Room Temperature | 1-6 h | >90 | General Protocol |

| Hydrochloric Acid (HCl) | General Ketals | THF/H₂O | Room Temperature | 1-4 h | >90 | General Protocol |

| Amberlyst-15 | General Ketals | Acetone/H₂O | Room Temperature | 2-8 h | >85 | General Protocol |

| Cerium(III) Triflate | General Ketals | Wet Nitromethane | Room Temperature | 0.5-2 h | >90 | [1] |

| Iodine | General Ketals | Acetone | Room Temperature | 0.1-1 h | >95 | [1] |

Experimental Protocols

Protocol 1: Deprotection using p-Toluenesulfonic Acid (p-TsOH) in Acetone/Water

This protocol describes a general and mild method for the deprotection of ketals.

Materials:

-

This compound

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Acetone

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the mixture is neutral or slightly basic.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude butan-2-one.

-

Purify the product by distillation if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in THF/Water

This protocol utilizes a stronger Brønsted acid and is suitable for more stable dioxolanes.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 2M aqueous solution)

-

Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v).

-

Add a catalytic amount of 2M hydrochloric acid (0.1-0.2 eq).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, carefully neutralize the mixture with saturated aqueous sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Further purification can be achieved by distillation.

Conclusion

The deprotection of this compound is a fundamental transformation in organic synthesis, readily achieved under a variety of acidic conditions. The choice of the specific protocol should be guided by the overall molecular structure and the presence of other acid-sensitive functional groups. The provided protocols offer reliable and efficient methods for the regeneration of the parent butan-2-one, a key building block for further synthetic elaborations. Careful monitoring of the reaction progress is recommended to avoid potential side reactions and ensure high yields of the desired product.

References

Application Notes and Protocols for 2-Ethyl-2-methyl-1,3-dioxolane in Multi-Step Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in the development of complex molecules and active pharmaceutical ingredients (APIs), the strategic use of protecting groups is paramount. 2-Ethyl-2-methyl-1,3-dioxolane, also known as 2-butanone (B6335102) ethylene (B1197577) ketal, serves as a robust and reliable protecting group for the carbonyl functionality of ketones. Its formation as a cyclic ketal effectively masks the reactivity of the ketone towards a wide range of reagents, including nucleophiles, bases, and hydrides. This allows for chemical transformations to be carried out on other parts of a molecule without unintended side reactions at the carbonyl group. The protection is reversible, and the ketone can be regenerated under acidic conditions, making this compound an invaluable tool in the synthetic chemist's arsenal.

This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in multi-step organic synthesis.

Core Applications

The primary application of this compound is the protection of ketones. This is particularly crucial in multi-step syntheses where other functional groups in the molecule need to be modified while the ketone remains intact. Key applications include:

-

Protection in Natural Product Synthesis: As demonstrated in the total synthesis of complex natural products like (-)-strychnine, protecting a ketone functionality allows for a sequence of reactions, including reductions and carbon-carbon bond formations, to be performed on other parts of the molecule.

-

Selective Ketalization of Diketones: this compound can be employed for the selective protection of one ketone in the presence of another, often based on steric hindrance.

-

Use in Grignard and Organolithium Reactions: The protected ketone is stable to strongly nucleophilic and basic reagents such as Grignard reagents and organolithium compounds, enabling reactions at other electrophilic sites.

-

Compatibility with Reductive and Oxidative Reagents: The dioxolane group is generally stable to a variety of reducing agents (e.g., NaBH₄, LiAlH₄) and some oxidizing agents, offering a wide window of compatible reaction conditions.

Data Presentation

The following tables summarize quantitative data for the formation (protection) and cleavage (deprotection) of this compound and related structures.

Table 1: Protection of Ketones using this compound and Analogous Systems

| Carbonyl Compound | Reagents and Conditions | Solvent | Time | Yield (%) | Reference |

| Cyclohexenone derivative | This compound, p-TsOH | Not specified | 16 h | Not specified | (Shibasaki et al.) |

| 4-Hydroxy-2-butanone | Ethylene glycol, weak acid catalyst | Ethyl acetate (B1210297) | Not specified | 90 | [1] |

| Methyl 5-oxohexanoate | Ethylene glycol, p-TsOH | Toluene (B28343) | Not specified | 94 | [2] |

Table 2: Deprotection of this compound and Analogous Systems